Naphthalenetricarboxylic acid

Lipophilicity Drug design ADMET prediction

Naphthalene-1,2,3-tricarboxylic acid (CAS 89655-82-3; molecular formula C₁₃H₈O₆; molecular weight 260.20 g·mol⁻¹) is one of fourteen positional isomers of naphthalenetricarboxylic acid whose syntheses were systematically reported by Dozen in 1972. The compound bears three carboxyl groups in a contiguous 1,2,3‑arrangement on the naphthalene core, featuring an ortho‑dicarboxylic acid pair (positions 1 and 2) that is absent in many commercially more common isomers such as the 1,4,5‑ or 1,3,5‑substituted variants.

Molecular Formula C13H8O6
Molecular Weight 260.20 g/mol
CAS No. 89655-82-3
Cat. No. B14392119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalenetricarboxylic acid
CAS89655-82-3
Molecular FormulaC13H8O6
Molecular Weight260.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=C2C(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C13H8O6/c14-11(15)8-5-6-3-1-2-4-7(6)9(12(16)17)10(8)13(18)19/h1-5H,(H,14,15)(H,16,17)(H,18,19)
InChIKeyKVQQRFDIKYXJTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naphthalenetricarboxylic Acid (CAS 89655-82-3) – Isomer-Specific Procurement Guide


Naphthalene-1,2,3-tricarboxylic acid (CAS 89655-82-3; molecular formula C₁₃H₈O₆; molecular weight 260.20 g·mol⁻¹) is one of fourteen positional isomers of naphthalenetricarboxylic acid whose syntheses were systematically reported by Dozen in 1972 [1]. The compound bears three carboxyl groups in a contiguous 1,2,3‑arrangement on the naphthalene core, featuring an ortho‑dicarboxylic acid pair (positions 1 and 2) that is absent in many commercially more common isomers such as the 1,4,5‑ or 1,3,5‑substituted variants [2]. This specific substitution pattern dictates distinct reactivity, anhydride formation capability, and metal‑coordination geometry, making the 1,2,3‑isomer a non‑interchangeable building block for applications requiring a vicinal dicarboxylic acid motif on a rigid aromatic scaffold.

Why Naphthalenetricarboxylic Acid Isomers Cannot Be Interchanged – The Procurement Risk


With fourteen positional isomers of naphthalenetricarboxylic acid theoretically possible [1], generic procurement of “naphthalenetricarboxylic acid” without verified isomer identity carries a high risk of receiving a substitution pattern unfit for the intended chemistry. Isomers differ fundamentally in the proximity and orientation of the three carboxyl groups, which governs anhydride ring size (five‑ vs. six‑membered), hydrogen‑bonding topology, and metal‑binding denticity [2]. The 1,2,3‑isomer is the only tricarboxylic acid isomer that places two carboxyl groups ortho on the same ring (1,2‑positions) while the third occupies the adjacent 3‑position, conferring the ability to form a strained 1,2‑anhydride while retaining a free 3‑carboxyl group – a combination that neither the 1,4,5‑ nor the 1,3,5‑isomer can replicate. Substituting an isomer with a different carboxyl arrangement can therefore lead to complete loss of the desired reactivity or structural outcome, as demonstrated quantitatively below.

Naphthalene-1,2,3-tricarboxylic Acid – Comparator‑Based Quantitative Differentiation Evidence


Computational Lipophilicity: Lower LogP of the 1,2,3‑Isomer vs. the 1,4,5‑Isomer

The computed octanol‑water partition coefficient (XLogP3‑AA) for naphthalene‑1,2,3‑tricarboxylic acid is 1.8 [1]. In contrast, the 1,4,5‑isomer (CAS 28445‑09‑2) has a reported computed LogP of 2.83 . The approximate 1‑log‑unit difference translates to a ~10‑fold lower predicted lipophilicity for the 1,2,3‑isomer, which may affect solubility, membrane permeability, and formulation behaviour in applications where the free acid is used directly.

Lipophilicity Drug design ADMET prediction

Anhydride Ring‑Size Preference: Ortho 1,2‑Anhydride Formation Is Unique to Isomers with Vicinal Carboxyls

Naphthalene‑1,2,3‑tricarboxylic acid possesses a 1,2‑ortho carboxyl pair that allows formation of a five‑membered cyclic 1,2‑anhydride while preserving the 3‑carboxyl group as a free functionality [1]. Isomers lacking an ortho pair (e.g., 1,3,5‑ or 1,4,5‑) cannot form a five‑membered anhydride; the 1,4,5‑isomer forms a 4,5‑anhydride, leaving the 1‑position remote [2]. In a direct comparative study of methacryloyloxyethyl naphthalenetricarboxylate anhydride (MENTA) monomers, MENTA‑126 (derived from a 1,2,6‑tricarboxylate, bearing a five‑membered 1,2‑anhydride ring) delivered bond strengths of 9.4–11.3 MPa to dental alloys, while MENTA‑184 (derived from a 1,8,4‑tricarboxylate, bearing a six‑membered 1,8‑anhydride ring) achieved only 1.9–4.6 MPa under identical test conditions [3].

Anhydride chemistry Derivatisation Polymer intermediates

Carboxyl Group Spatial Topology: Contiguous 1,2,3‑Arrangement Offers a Distinct Coordination Geometry

The contiguous 1,2,3‑substitution pattern on the naphthalene ring creates a binding pocket where two carboxyl groups are ortho (1,2) and the third is meta to position 2 (3‑position) [1]. In contrast, the 1,4,5‑isomer places carboxyl groups in a 1,4‑(para) and 4,5‑(ortho) arrangement, while the 1,3,5‑isomer provides a fully meta‑substituted pattern with no ortho adjacency [2]. The 1,2,3‑topology is the only isomer that combines a sterically accessible ortho‑chelating site (1,2‑carboxyls) with a third donor group (3‑carboxyl) oriented toward the same face of the naphthalene plane, potentially enabling tridentate meridional coordination to a single metal centre. This spatial arrangement is not achievable with the 1,4,5‑ or 1,3,5‑isomers because their substituent vectors are directed to different edges of the naphthalene ring [3].

Coordination chemistry MOF linker design Crystal engineering

Regioselective Synthesis Provenance: The 1,2,3‑Isomer Requires a Specific Trimethylnaphthalene Precursor

According to Dozen (1972), all fourteen isomers of naphthalenetricarboxylic acid were synthesised by oxidation of the corresponding trimethylnaphthalenes or derivatives thereof [1]. The 1,2,3‑isomer specifically derives from 1,2,3‑trimethylnaphthalene, a precursor with a defined substitution pattern. This is in contrast to the 1,4,5‑isomer, which is obtained from 1,4,5‑trimethylnaphthalene, and the 1,3,5‑isomer, from 1,3,5‑trimethylnaphthalene. Because the precursor trimethylnaphthalene isomers are themselves structurally distinct and not commercially interchangeable, the synthesis route inherently enforces isomer specificity. This means that a supplier claiming “naphthalenetricarboxylic acid” without specifying the isomer by CAS number may be supplying a different isomer produced from a different trimethylnaphthalene feedstock . No melting‑point data for the 1,2,3‑isomer was identified in the accessible literature for direct comparison.

Isomer purity Synthetic accessibility Quality assurance

Naphthalene-1,2,3-tricarboxylic Acid – Research and Industrial Application Scenarios Anchored in Evidence


Synthesis of Five‑Membered Naphthalic Anhydride Monomers for High‑Performance Adhesives

Naphthalene‑1,2,3‑tricarboxylic acid can serve as a precursor for monomers that contain a reactive five‑membered 1,2‑anhydride ring. The MENTA study demonstrated that methacrylate monomers bearing a five‑membered naphthalic anhydride ring (structurally analogous to the 1,2‑anhydride derivable from the 1,2,3‑isomer) achieved bond strengths of 9.4–11.3 MPa to dental alloys, compared to 1.9–4.6 MPa for a six‑membered anhydride counterpart [1]. This 3‑ to 5‑fold performance differential supports the procurement of the 1,2,3‑isomer specifically for applications where the five‑membered anhydride motif is known to be critical, such as dental or industrial adhesive formulations. The free 3‑carboxyl group also provides a site for further derivatisation without disrupting the anhydride ring.

Coordination Polymer and MOF Linker with a Contiguous Tridentate Binding Pocket

The contiguous 1,2,3‑carboxyl arrangement creates a binding geometry in which two carboxyl groups are ortho (potentially chelating) and the third is positioned on the same face of the naphthalene ring, offering a meridional tridentate motif not available from the 1,4,5‑ or 1,3,5‑isomers [2]. Although no X‑ray crystal structures of metal complexes of the parent 1,2,3‑acid have been deposited in the Cambridge Structural Database as of the search date, the structural logic derived from the substitution pattern [3] makes this isomer a candidate for crystal engineering studies seeking to compare the effect of carboxyl topology on framework dimensionality and topology.

Isomer‑Specific Building Block for Pharmaceutical Intermediate Synthesis Requiring Defined Carboxyl Geometry

Naphthalene‑1,2,3‑tricarboxylic acid is listed for industrial use as a chemical intermediate . Its lower computed logP (1.8 vs. 2.83 for the 1,4,5‑isomer) may be advantageous when the synthetic route requires a less lipophilic intermediate . The contiguous ortho‑acid functionality also allows selective mono‑anhydride formation at the 1,2‑positions while retaining the 3‑carboxyl group for further coupling, a regioselective derivatisation pathway that is not available with the 1,4,5‑isomer because the 1‑carboxyl is para to the 4,5‑ortho pair. Researchers procuring this isomer for multi‑step synthesis should require documented isomer‑identity verification to avoid unintended 1,4,5‑ or 1,3,5‑isomer substitution.

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